

MDI-222: A Preclinical Assessment of its Therapeutic Window as a Cognitive Enhancer

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Compound of Interest

Compound Name: Ampro-222

Cat. No.: B15542616

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This guide provides a comparative analysis of MDI-222, a novel α -amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor positive allosteric modulator (PAM), in preclinical models. The focus is on its therapeutic window, comparing its efficacy in cognitive enhancement with its potential for mechanism-related side effects. Experimental data from in vitro and in vivo studies are presented to offer a clear perspective on its performance.

Executive Summary

MDI-222 is an AMPA receptor PAM designed to enhance cognitive function with a reduced liability for pro-convulsant or convulsant side effects, a significant challenge for this class of molecules.^{[1][2][3]} Preclinical studies demonstrate that MDI-222 effectively enhances cognitive performance in rat models at doses significantly lower than those causing adverse effects, indicating a wide therapeutic window.^{[2][4]} This profile suggests a favorable safety margin compared to earlier AMPA receptor modulators. While the preclinical development of MDI-222 was halted for reasons unrelated to its mechanism of action, the data generated provides a valuable benchmark for the development of safer cognitive enhancers.

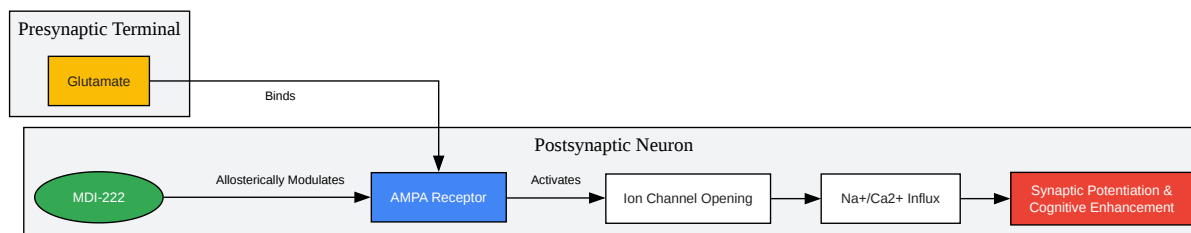
Performance Comparison: MDI-222 Efficacy vs. Safety

The therapeutic index of MDI-222 is notably wide, with a significant gap between the plasma concentrations required for cognitive enhancement and those associated with adverse effects. Preclinical data indicates a therapeutic window of at least 1000-fold.

Parameter	MDI-222	Alternative (e.g., Picrotoxin - as a pro-convulsant control)	Reference Compound (UoS12258 - predecessor)
Mechanism of Action	AMPA Receptor Positive Allosteric Modulator	GABA-A Receptor Antagonist	AMPA Receptor Positive Allosteric Modulator
Cognitive Enhancement (MED, p.o. in rats)	0.1 - 0.3 mg/kg (sub-chronic/acute NOR)	Not applicable	Data not available in provided search results
Pro-convulsant Activity (MEST)	Not pro-convulsant up to 30 mg/kg (p.o.)	Pro-convulsant at 2 mg/kg (i.p.)	Predecessor with higher convulsant liability
Therapeutic Window	≥1000-fold	Not applicable	Narrower than MDI-222

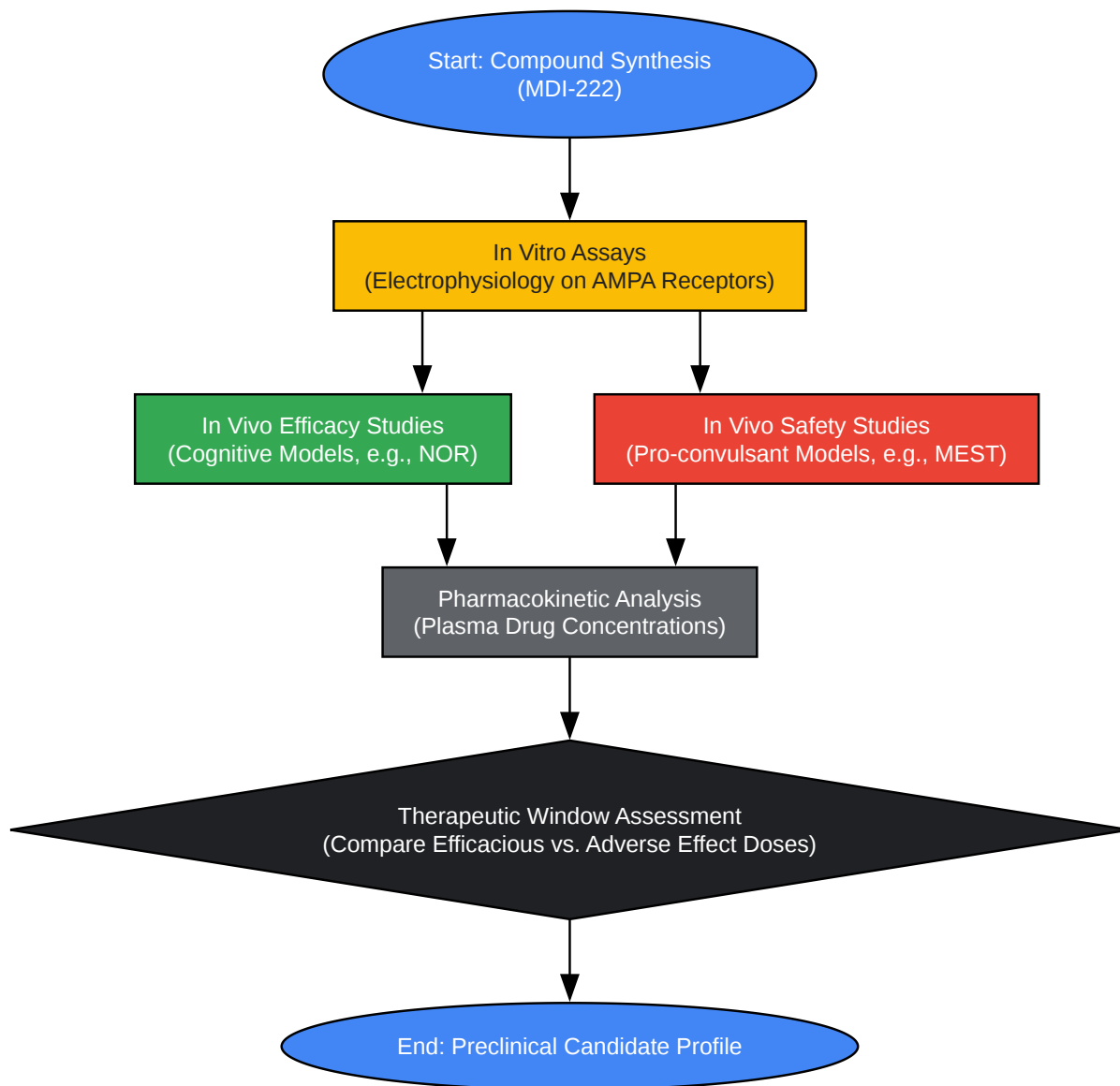
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of MDI-222 and the general workflow for assessing its therapeutic window in preclinical models.



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MDI-222 Mechanism of Action



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References

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- 2. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [MDI-222: A Preclinical Assessment of its Therapeutic Window as a Cognitive Enhancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542616#assessing-the-therapeutic-window-of-mdi-222-in-preclinical-models]

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